molecular formula C22H21N3O2 B2843654 2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide CAS No. 1207034-42-1

2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide

Cat. No. B2843654
CAS RN: 1207034-42-1
M. Wt: 359.429
InChI Key: QGCWINVYWIELCB-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide, also known as IQPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential therapeutic applications in various areas, including cancer treatment, neurological disorders, and cardiovascular diseases. In

Scientific Research Applications

Antitubercular Applications

2-(Quinolin-4-yloxy)acetamides demonstrate potent antitubercular activity, showing effectiveness against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These compounds have minimal toxicity to mammalian cells and exhibit synergistic effects with rifampin, indicating their potential as alternative therapeutics for tuberculosis treatment (Pissinate et al., 2016) (Giacobbo et al., 2017).

Antimicrobial and Antifungal Activities

Compounds within this class have shown promising antibacterial and antifungal activities. For example, novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides exhibited significant activity against various pathogenic microorganisms, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Anticancer Potential

The synthesis of indole–quinoline–oxadiazoles and their evaluation as anticancer agents revealed that these compounds have significant cytotoxic potential against cancer cell lines. One compound, in particular, showed low IC50 values and high selectivity indices towards breast adenocarcinoma cells, suggesting its use as a potential cancer therapeutic agent (Kamath, Sunil, & Ajees, 2016).

Sensing Applications

Certain derivatives, such as N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, have been developed as highly selective fluorescent sensors for metals like cadmium and zinc, displaying high selectivity and sensitivity. This capability is crucial for monitoring metal ion concentrations in environmental and biological samples (Zhou et al., 2012).

Material Science and Structural Studies

The structural properties of quinoline derivatives, including their crystalline and co-crystal forms, have been explored for various applications. These studies provide insights into the chemical behavior and potential uses of these compounds in material science (Karmakar, Sarma, & Baruah, 2007) (Kalita & Baruah, 2010).

properties

IUPAC Name

2-indol-1-yl-N-(3-quinolin-8-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-21(16-25-14-11-17-6-1-2-9-19(17)25)23-13-5-15-27-20-10-3-7-18-8-4-12-24-22(18)20/h1-4,6-12,14H,5,13,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCWINVYWIELCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide

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